molecular formula C12H9NO B119130 7-Methoxynaphthalene-1-carbonitrile CAS No. 158365-54-9

7-Methoxynaphthalene-1-carbonitrile

Cat. No. B119130
M. Wt: 183.21 g/mol
InChI Key: CTAKVWPTULZNMM-UHFFFAOYSA-N
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Description

7-Methoxynaphthalene-1-carbonitrile (MNC) is a novel organic compound with potential applications in scientific research1. It is a white, crystalline solid1.



Synthesis Analysis

The synthesis of 7-Methoxynaphthalene-1-carbonitrile is not explicitly mentioned in the available literature. However, it’s worth noting that similar compounds are often synthesized through condensation reactions2.



Molecular Structure Analysis

The molecular formula of 7-Methoxynaphthalene-1-carbonitrile is C12H9NO3. Its molecular weight is 183.21 g/mol3. The exact molecular structure is not provided in the available literature.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving 7-Methoxynaphthalene-1-carbonitrile. However, similar compounds have been used in a wide range of chemical reactions4.



Physical And Chemical Properties Analysis

7-Methoxynaphthalene-1-carbonitrile is a white, crystalline solid1. More detailed physical and chemical properties are not provided in the available literature.


Scientific Research Applications

Synthesis and Crystallography

  • Synthesis Techniques : 7-Methoxynaphthalene-1-carbonitrile and its derivatives are synthesized through various chemical reactions, providing insights into their structural and chemical properties. For instance, 1-Acetoxy-3-ethoxy carbonyl-4-(4-methoxy)phenyl-7-methoxynaphthalene has been synthesized and analyzed using X-ray diffraction methods, revealing its crystallization in the triclinic space group (Singh, 2013).

Chemical Reactions and Properties

  • Chemical Reaction Studies : Research has explored the reaction of various benzonitriles, including derivatives of 7-Methoxynaphthalene-1-carbonitrile, with other chemical compounds, leading to the formation of different derivatives. These studies help in understanding the chemical behavior and potential applications of these compounds (Kobayashi et al., 2008).

Applications in Material Science

  • Electrochemical Applications : Investigations into the electrochemical properties of 2-methoxynaphthalene films have been conducted, showing variations in conductance and mass changes during redox reactions. These studies are crucial for understanding the material's properties in various electrochemical applications (Meana-Esteban et al., 2008).

Potential Therapeutic Applications

  • Antimicrobial and Antitumor Activities : Some derivatives of 7-Methoxynaphthalene-1-carbonitrile have shown promising antimicrobial and antitumor activities. Research in this area includes the synthesis and characterization of these compounds and their biological activity assessments (El-Agrody et al., 2022).

Safety And Hazards

The safety and hazards associated with 7-Methoxynaphthalene-1-carbonitrile are not explicitly mentioned in the available literature.


Future Directions

The future directions of 7-Methoxynaphthalene-1-carbonitrile are not explicitly mentioned in the available literature. However, given its potential applications in scientific research1, it could be an area of interest for future studies.


Please note that this analysis is based on the available literature and may not be comprehensive. For more detailed information, further research and experimentation would be required.


properties

IUPAC Name

7-methoxynaphthalene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c1-14-11-6-5-9-3-2-4-10(8-13)12(9)7-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTAKVWPTULZNMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC=C2C#N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60462948
Record name 7-methoxynaphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxynaphthalene-1-carbonitrile

CAS RN

158365-54-9
Record name 7-methoxynaphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a highly preferred aspect of this invention illustrated in Scheme 1, there is provided a new and improved process for the large-scale production of 3-(3-fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthonitrile (1). Commercial material 3,4-dihydro-7-methoxy-1(2H)-naphthalenone (7-methoxy-1-tetralone) may be transformed into an unsaturated nitrile (3) as shown on Scheme 1. The reaction is performed in toluene solution. Upon the completion of the reaction, it is quenched by caustic solution. The reaction mixture is extracted with toluene. After washing the toluene solution, the crude unsaturated nitrile (3) is aromatized directly in this toluene solution by stirring with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) at 60° C. for 2 h. The solid is removed by filtration and the filtrate is washed with sodium hydroxide solution and brine and respectively. Most of the solvent is removed by distillation and heptane is added to precipitate the product. 7-methoxy-1-naphthonitrile (4) is isolated. The expected yield over these two steps is at least 70-75%. By performing two reactions in the same solvent, isolation of the low melting point intermediate (3) can be avoided, improving efficiency and yield.
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nitrile
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Synthesis routes and methods II

Procedure details

A mixture of 1-bromo-7-methoxy-naphthalene (3.26 g, 13.8 mmol), Zn(CN)2 (2.26 g, 19.2 mmol), and tetrakis(triphenylphosphine)palladium (1.6 g, 1.4 mmol) in DMF (50 mL) was stirred at 120° C. for 15 hr. The cooled reaction mixture was poured into 200 mL 1 N NH4Cl solution and extracted with ethyl acetate (3×350 mL). The combined organic layers were washed with brine, dried over sodium sulfate, filtered, evaporation of the solvent, and purification on a silica column (10% ethyl acetate—hexanes) yielded 1.28 g (51%) of the title compound as a white solid: mp 62-66° C.; 1H NMR (DMSO-d6): δ 4.00 (3H, s), 7.25 (1H, dd, J=2.48 Hz, J=8.96 Hz), 7.36-7.47 (1H, m), 7.47 (1H, d, J=2.39 Hz), 7.81 (1H, d, J=9.00 Hz), 7.88 (1H, dd, J=0.81 Hz, J=7.23 Hz), 8.00 (1H, d, J=8.21 Hz); MS (EI) m/z 183 (M)+;
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3.26 g
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reactant
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50 mL
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2.26 g
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catalyst
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1.6 g
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catalyst
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200 mL
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reactant
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Yield
51%

Synthesis routes and methods III

Procedure details

To a mixture of 7-methoxy-3,4-dihydronaphthalene-1-carbonitrile (9.95 g, 53.1 mmol) in p-cymene (100 mLs) was added 10% Pd/C (5 g), the reaction mixture was stirred and heated to 150° C. overnight. The mixture was cooled and the catalyst removed by filtering through filter aid. The p-cymene was removed on the rotovap with the vacuum pump, giving a liquid which solidified on standing. The solid was slurried in hexane, filtered and dried to afford a white solid (4.3 g, 44%). A portion was purified further by silica gel (10% ethyl acetate-hexanes) to produce a white solid: mp 77-78° C.;
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9.95 g
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100 mL
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5 g
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44%

Synthesis routes and methods IV

Procedure details

7-Methoxy-1-tetralone (8.16 g, 46 mmol, 1 eq) and ZnI2 (0.365 g, 1 mmol, 0.025 eq) were dissolved in 25 ml of toluene and heated at 45° C. Trimethylsilylcyanide (TMSCN) (5.0 g, 50 mmol, 1.1 eq) is added over a period of 20 min, and all is refluxed for 3 h. After cooling the mixture at about 35° C., pyridine (5.5 ml, 69 mmol, 1.5 eq) and POCl3 (6.4 ml, 69 mmol, 1.5 eq) are added, and the mixture is boiled under reflux for another 6 h. Thereafter, 80 ml of a 3 N NaOH cooled at 3° C. is added over a period of 15 min. The aqueous phase is extracted with 48 ml of toluene, and the organic phase is washed twice with 40 ml of 1 N NaOH, once with 40 ml of water, three times with 40 ml of 3 N HCl, once with 40 ml of water, once with 40 ml of a saturated NaHCO3 solution and once with a saturated sodium chloride solution. After the addition of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (8.41 g, 37 mmol, 0.8 eq) over 20 min, the organic phase is boiled under reflux for 2 h. After cooling, the precipitate was filtered off and washed twice with 32 ml of 1 N NaOH and once with 32 ml of a saturated sodium chloride solution. Drying of the precipitate yielded the desired product in a yield of 78%, 6.6 g.
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8.16 g
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25 mL
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0.365 g
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5 g
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5.5 mL
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6.4 mL
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8.41 g
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78%

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